molecular formula C11H19NO2 B12990137 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid

2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid

Cat. No.: B12990137
M. Wt: 197.27 g/mol
InChI Key: SWBXUXJBRLZKKK-UHFFFAOYSA-N
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Description

2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid is a unique compound characterized by the presence of a bicyclo[2.2.2]octane structure. This bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of dual basic ionic liquids as catalysts. For instance, a dual basic ionic liquid, such as 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, can be used to catalyze the reaction between salicylaldehyde, malononitrile, and triethylphosphite in an ethanol/water system . This method offers high yields, reduced environmental impact, and shorter reaction times.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), by promoting DNA-interstrand cross-linking and increasing anti-neoplastic activity . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid stands out due to its unique bicyclic framework, which imparts rigidity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stable structures. Its ability to undergo various chemical transformations also adds to its versatility and utility in scientific research .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-amino-3-(1-bicyclo[2.2.2]octanyl)propanoic acid

InChI

InChI=1S/C11H19NO2/c12-9(10(13)14)7-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7,12H2,(H,13,14)

InChI Key

SWBXUXJBRLZKKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)CC(C(=O)O)N

Origin of Product

United States

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